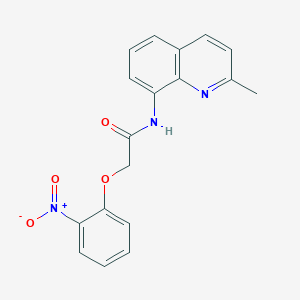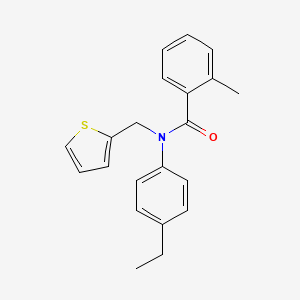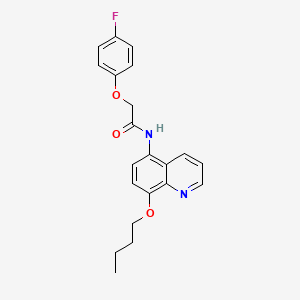
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group linked to a 2-nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:
Formation of 2-methylquinoline: The starting material, 2-methylquinoline, can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration of Phenol: The 2-nitrophenol moiety can be prepared by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 2-methylquinoline with 2-nitrophenoxyacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of alternative solvents, catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: Formation of N-(2-methylquinolin-8-yl)-2-(2-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Oxidation: Formation of N-(2-carboxyquinolin-8-yl)-2-(2-nitrophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methylquinolin-8-yl)-2-(2-aminophenoxy)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-carboxyquinolin-8-yl)-2-(2-nitrophenoxy)acetamide: An oxidized form with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both nitro and acetamide functional groups
Eigenschaften
Molekularformel |
C18H15N3O4 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H15N3O4/c1-12-9-10-13-5-4-6-14(18(13)19-12)20-17(22)11-25-16-8-3-2-7-15(16)21(23)24/h2-10H,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
VVDIXMRYFMZQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11326315.png)
![4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326318.png)
![6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326320.png)
![N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11326328.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11326335.png)


![N-(4-ethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11326352.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11326367.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326375.png)
![8,9-dimethyl-2,7-bis(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326385.png)
![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)
![(2-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11326393.png)
